molecular formula C23H18F3N5O B2855335 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1207033-07-5

1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2855335
CAS No.: 1207033-07-5
M. Wt: 437.426
InChI Key: QFEDMGKEEXMIBT-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.

    Functionalization: The triazole ring is then functionalized with the pyridin-3-yl, p-tolyl, and 4-(trifluoromethyl)benzyl groups through various coupling reactions, such as Suzuki or Sonogashira coupling.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives, such as:

    1,2,3-Triazole-4-carboxamide: A simpler triazole derivative with similar biological activities.

    5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethyl group but has similar chemical properties.

    5-(pyridin-3-yl)-1-(p-tolyl)-N-(benzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethyl group but has similar biological activities.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which can enhance its biological activity and chemical stability.

Properties

IUPAC Name

1-(4-methylphenyl)-5-pyridin-3-yl-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O/c1-15-4-10-19(11-5-15)31-21(17-3-2-12-27-14-17)20(29-30-31)22(32)28-13-16-6-8-18(9-7-16)23(24,25)26/h2-12,14H,13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEDMGKEEXMIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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